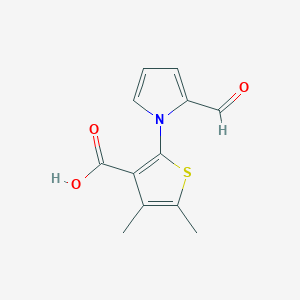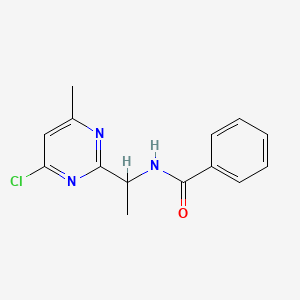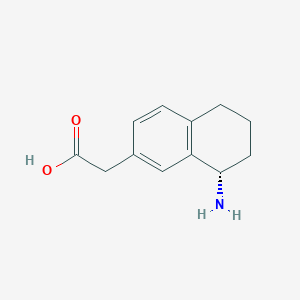
(S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid is a chiral organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a naphthalene ring system with an amino group and an acetic acid moiety, making it a versatile intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Amination: Introduction of the amino group at the desired position on the naphthalene ring.
Hydrogenation: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.
Acetic Acid Introduction: Functionalization of the molecule with an acetic acid group.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Further reduction of the tetrahydronaphthalene ring to a fully saturated ring.
Substitution: Replacement of the amino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds.
Applications De Recherche Scientifique
(S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for the construction of more complex organic molecules.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid: The enantiomer of the compound with potentially different biological activity.
2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)propionic acid: A structurally similar compound with a propionic acid group instead of acetic acid.
8-Amino-5,6,7,8-tetrahydronaphthalene: A simpler compound lacking the acetic acid moiety.
Uniqueness
(S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2-[(8S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C12H15NO2/c13-11-3-1-2-9-5-4-8(6-10(9)11)7-12(14)15/h4-6,11H,1-3,7,13H2,(H,14,15)/t11-/m0/s1 |
Clé InChI |
FKMRFJKKCCBAQT-NSHDSACASA-N |
SMILES isomérique |
C1C[C@@H](C2=C(C1)C=CC(=C2)CC(=O)O)N |
SMILES canonique |
C1CC(C2=C(C1)C=CC(=C2)CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


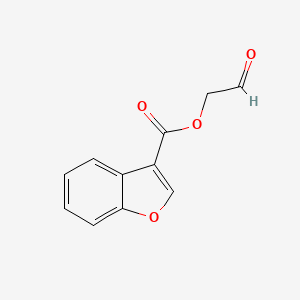
![(1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate](/img/structure/B12923630.png)
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12923637.png)

![2,6-Diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12923650.png)
![4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12923659.png)
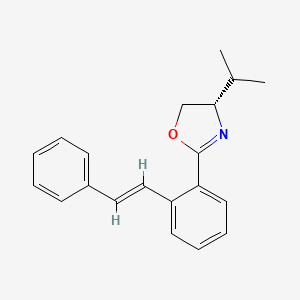
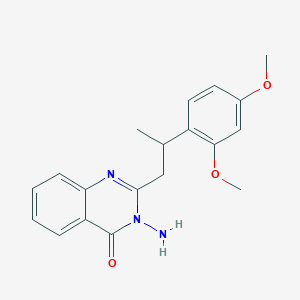
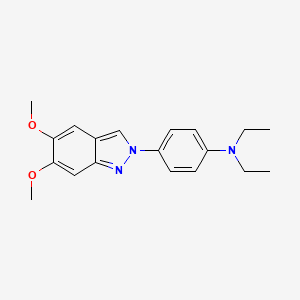
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile](/img/structure/B12923694.png)


